molecular formula C13H16O3 B054392 Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester CAS No. 114095-72-6

Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester

Katalognummer B054392
CAS-Nummer: 114095-72-6
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: KFIKGUVDOCFSRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester, also known as ferulic acid ethyl ester, is a natural compound found in various plants. It is a derivative of ferulic acid, which is a type of hydroxycinnamic acid. Ferulic acid ethyl ester has been studied for its potential use in various scientific applications due to its unique properties.

Wirkmechanismus

Ferulic acid ethyl ester exerts its biological effects through various mechanisms of action. It has been shown to scavenge free radicals and protect against oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ferulic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce lipid peroxidation, and enhance antioxidant activity. Additionally, it has been shown to have anti-inflammatory effects and to modulate various signaling pathways involved in cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

Ferulic acid ethyl ester has several advantages and limitations for use in lab experiments. One advantage is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, it has been shown to have low toxicity and to be readily available. However, one limitation is that it can be difficult to obtain in high purity, which can affect the reproducibility of experiments.

Zukünftige Richtungen

There are several future directions for research on Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester acid ethyl ester. One area of interest is its potential use in the development of novel drug delivery systems, such as nanoparticles and liposomes. Additionally, it has been suggested that it may have potential as a natural preservative in the food industry. Finally, further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesemethoden

Ferulic acid ethyl ester can be synthesized through the esterification of Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester acid with ethanol in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using various analytical techniques such as gas chromatography and high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

Ferulic acid ethyl ester has been studied for its potential use in various scientific applications, such as in the development of novel drug delivery systems, as a natural antioxidant, and as a potential anti-inflammatory agent. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Eigenschaften

CAS-Nummer

114095-72-6

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

1-(3-methoxyphenyl)but-3-enyl acetate

InChI

InChI=1S/C13H16O3/c1-4-6-13(16-10(2)14)11-7-5-8-12(9-11)15-3/h4-5,7-9,13H,1,6H2,2-3H3

InChI-Schlüssel

KFIKGUVDOCFSRD-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC=C)C1=CC(=CC=C1)OC

Kanonische SMILES

CC(=O)OC(CC=C)C1=CC(=CC=C1)OC

Synonyme

ACETIC ACID 1-(3-METHOXY-PHENYL)-BUT-3-ENYL ESTER

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.